
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.41 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyridine moiety, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.
Pyridine Derivative Formation: The next step involves the introduction of the pyridine moiety. This can be done through nucleophilic substitution reactions where a suitable pyridine derivative is reacted with the cyclopropane intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyridines, cyclopropanes, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate can be compared with similar compounds such as:
1-(4-Methylpyridin-2-yl)cyclopropanamine: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
N-(5-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride: This compound has a piperidine ring instead of a cyclopropane ring, leading to different chemical properties and biological activities.
Eigenschaften
Molekularformel |
C16H20N2O3S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;1-(5-methylpyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2.C7H8O3S/c1-7-2-3-8(11-6-7)9(10)4-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6H,4-5,10H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
QYHLHYLCXUACRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(C=C1)C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


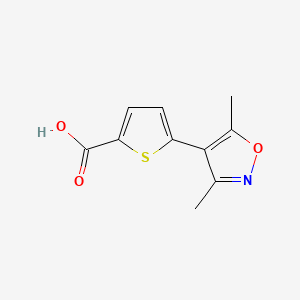
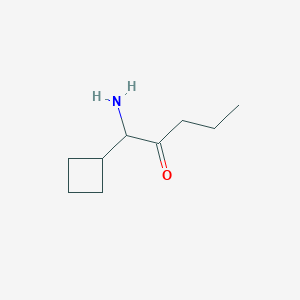

![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)
![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)

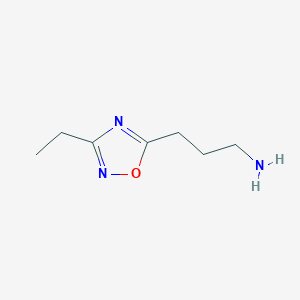
![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)
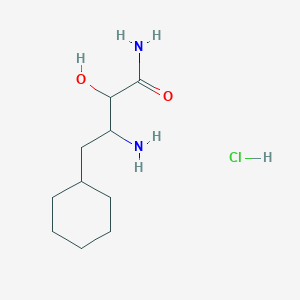



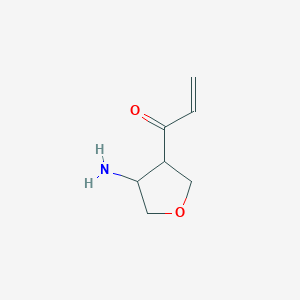
![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
